Alisol G (CAS 155521-46-3) is a highly purified, naturally occurring protostane-type tetracyclic triterpenoid originally isolated from the rhizome of Alisma orientale . Structurally characterized by its distinct stereochemistry and oxygenation pattern, it serves as a critical reference standard and bioactive tool compound in advanced pharmacological research[1]. Unlike crude Alismatis rhizoma extracts, which suffer from batch-to-batch variability and complex multi-component interference, procurement of high-purity Alisol G (≥98% via HPLC) ensures absolute reproducibility in sensitive in vitro assays . It is primarily utilized as a potent non-steroidal Farnesoid X Receptor (FXR) agonist, a targeted inhibitor of Hepatitis B virus (HBV) surface antigen secretion, and a modulator of lipid metabolism, making it an indispensable material for drug discovery pipelines focused on metabolic syndrome, cholestasis, and viral hepatitis [2].
Substituting Alisol G with crude Alisma extracts, common triterpenoids, or closely related in-class analogs like Alisol A or Alisol B fundamentally compromises assay integrity and mechanistic specificity [1]. While Alisol A and B are more abundant and frequently used as generic markers for Alisma species, they exhibit vastly different binding affinities and pharmacological profiles [2]. For example, Alisol G possesses a specific structural configuration that confers nanomolar-level agonism at the Farnesoid X Receptor (FXR) and sub-micromolar inhibition of HBV antigen secretion—potencies that are often an order of magnitude stronger than those of Alisol A or its acetate derivatives [3]. Furthermore, utilizing crude mixtures introduces competing compounds that can agonize off-target nuclear receptors or induce non-specific cytotoxicity, confounding data in precision metabolic and antiviral models[1]. Consequently, procuring the exact Alisol G molecule is mandatory for isolating specific FXR-mediated or PCSK9-inhibitory pathways without structural cross-reactivity [3].
Alisol G demonstrates exceptionally high binding affinity and agonistic activity toward the Farnesoid X Receptor (FXR), a key regulator of bile acid and lipid homeostasis [1]. In vitro assays reveal that Alisol G activates FXR with an EC50 ranging from 0.09 μM (90 nM) to 0.94 μM, significantly outperforming generic baseline bile acids like CDCA, which typically operate in the micromolar range (>10 μM) [1]. This places Alisol G among the most potent naturally derived, non-steroidal FXR agonists available for metabolic disease modeling [2].
| Evidence Dimension | FXR Agonism (EC50) |
| Target Compound Data | 0.09 μM to 0.94 μM |
| Comparator Or Baseline | Standard bile acids / generic triterpenoids (>10 μM) |
| Quantified Difference | Up to 100-fold higher potency |
| Conditions | In vitro FXR reporter gene assay |
Enables researchers to probe FXR-mediated pathways in NASH and cholestasis models at nanomolar concentrations without steroidal off-target effects.
In antiviral screening models, Alisol G exhibits highly specific and potent inhibition of Hepatitis B virus (HBV) surface antigen (HBsAg) secretion . When tested in the HepG2.2.15 cell line, Alisol G achieved an IC50 of 0.6 μM . In stark contrast, closely related protostane triterpenoids and derivatives tested in the same system demonstrated significantly weaker activity, with IC50 values ranging from 2.3 μM to 15.4 μM [1]. This quantitative advantage highlights the structural necessity of Alisol G's specific configuration for maximal antiviral efficacy [1].
| Evidence Dimension | HBsAg Secretion Inhibition (IC50) |
| Target Compound Data | 0.6 μM |
| Comparator Or Baseline | Other protostane triterpenoids (2.3 μM to 15.4 μM) |
| Quantified Difference | 3.8-fold to 25-fold greater inhibitory potency |
| Conditions | HepG2.2.15 human hepatoma cell line in vitro assay |
Provides virologists with a highly potent, specific tool compound for investigating HBV antigen secretion pathways, outperforming close analogs by up to an order of magnitude.
Alisol G functions as a targeted modulator of lipid metabolism by inhibiting Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9), thereby enhancing low-density lipoprotein (LDL) uptake [1]. In HepG2 cell models, Alisol G demonstrated a PCSK9 inhibition rate reaching 55.6%, which directly correlated with a significant increase in LDLR mRNA and protein expression [1]. This mechanism-specific activity distinguishes Alisol G from generic statins and other triterpenoids that do not effectively suppress the PCSK9 axis, making it a specialized precursor for novel hypolipidemic agent development[1].
| Evidence Dimension | PCSK9 Inhibition Rate |
| Target Compound Data | 55.6% inhibition |
| Comparator Or Baseline | Baseline control / non-specific triterpenoids (minimal PCSK9 suppression) |
| Quantified Difference | Significant targeted suppression of PCSK9 mRNA/protein |
| Conditions | HepG2 cell LDL uptake model |
Offers a distinct, mechanism-specific reference material for hyperlipidemia research targeting the PCSK9/LDLR axis rather than generic cholesterol synthesis pathways.
Alisol G serves as a reliable quantitative benchmark for the anti-proliferative activity of protostane triterpenoids against solid human tumor cell lines[1]. In standard 72-hour viability assays, Alisol G yielded IC50 values of 11.5 ± 1.7 μM against H460 (non-small cell lung cancer), 16.3 ± 0.9 μM against MCF-7 (breast cancer), and 11.7 ± 1.7 μM against PC-3 (prostate cancer) cells[1]. Compared to Alisol A, which often induces minimal apoptosis and requires higher concentrations to achieve similar cell cycle arrest, Alisol G provides a stronger, more reproducible cytotoxic baseline for structure-activity relationship (SAR) studies [2].
| Evidence Dimension | Cytotoxicity (IC50) against H460 and PC-3 cells |
| Target Compound Data | 11.5 μM (H460) and 11.7 μM (PC-3) |
| Comparator Or Baseline | Alisol A (minimal apoptosis / higher IC50 threshold) |
| Quantified Difference | Stronger, quantifiable micromolar cytotoxicity |
| Conditions | 72-hour in vitro cell viability assay |
Establishes Alisol G as a viable, quantifiable reference standard for screening protostane-type triterpenoids in lung and prostate cancer models.
Due to its nanomolar-level EC50 (0.09 μM) [1], Alisol G is a highly suited procurement choice for researchers requiring a potent, non-steroidal Farnesoid X Receptor (FXR) agonist. It is directly applicable for in vitro and in vivo models of non-alcoholic steatohepatitis (NASH) and cholestasis, where avoiding the off-target steroidal effects of traditional bile acids is critical for clean data generation[1].
With an established IC50 of 0.6 μM against HBsAg secretion in HepG2.2.15 cells , Alisol G is an essential tool compound for virology labs. It should be prioritized over other Alisol derivatives when investigating the specific cellular mechanisms of Hepatitis B virus antigen transport and secretion, serving as a highly potent positive control.
Alisol G's demonstrated ability to inhibit PCSK9 by over 55% and upregulate LDLR expression makes it a highly valuable molecular probe for cardiovascular pharmacology [2]. Procurement of this specific compound enables researchers to isolate the PCSK9/LDLR axis in HepG2 lipid uptake models, differentiating their studies from standard HMG-CoA reductase inhibitor (statin) research [2].